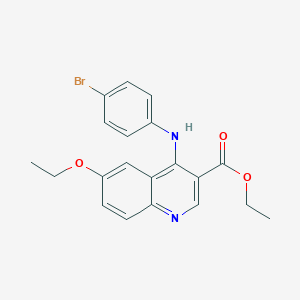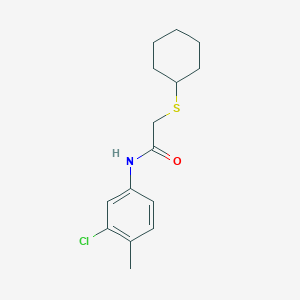
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
作用機序
The mechanism of action of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the inhibition of topoisomerase II activity. This leads to the accumulation of DNA double-strand breaks, which in turn triggers the activation of cell cycle checkpoints and apoptosis. Additionally, it has been proposed that the compound may also act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity both in vitro and in vivo. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is its potent anticancer activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the compound has several limitations for lab experiments. For example, it has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, it has low stability under acidic conditions, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as material science and biochemistry. Finally, the compound could be further optimized to improve its solubility and stability, making it more suitable for use in various lab experiments.
合成法
The synthesis of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the reaction of 4-bromoaniline, ethyl 6-ethoxyquinoline-3-carboxylate, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by the purification of the crude product through column chromatography. The yield of the product is typically around 50-60%.
科学的研究の応用
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
分子式 |
C20H19BrN2O3 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
InChIキー |
PJPTUKUNHOXFFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
正規SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)